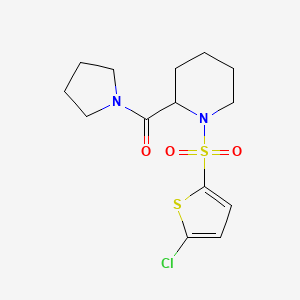

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O3S2/c15-12-6-7-13(21-12)22(19,20)17-10-2-1-5-11(17)14(18)16-8-3-4-9-16/h6-7,11H,1-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKKHPCRBANCPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCCC2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Structural Disconnections

The target molecule can be dissected into three primary components:

- 5-Chlorothiophene-2-sulfonyl chloride – Serves as the sulfonating agent for piperidine functionalization.

- Piperidine-2-carboxylic acid derivatives – Provides the central heterocyclic scaffold.

- Pyrrolidine-1-carbonyl group – Introduced via late-stage amidation or coupling reactions.

Retrosynthetic pathways prioritize the sequential assembly of these modules, with sulfonylation preceding carboxamide formation to avoid side reactions at reactive nitrogen centers.

Intermediate Synthesis

Preparation of 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic Acid

The synthesis begins with the sulfonylation of piperidine-2-carboxylic acid using 5-chlorothiophene-2-sulfonyl chloride under basic conditions. A representative procedure involves:

- Dissolving piperidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.

- Adding triethylamine (2.5 equiv) as a base, followed by dropwise addition of 5-chlorothiophene-2-sulfonyl chloride (1.2 equiv).

- Stirring at room temperature for 12 hours, followed by aqueous workup and recrystallization from ethanol/water (3:1).

This method yields the sulfonated intermediate in 78–85% purity, as confirmed by $$ ^{13}\text{C} $$-NMR (δ 169.8 ppm, C=O).

Synthesis of Pyrrolidine-1-carbonyl Chloride

Pyrrolidine-1-carbonyl chloride is prepared via treatment of pyrrolidine with phosgene (COCl$$_2$$) in toluene at −10°C. The reaction proceeds quantitatively within 2 hours, yielding a colorless liquid used without further purification.

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The pivotal step involves coupling 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxylic acid with pyrrolidine-1-carbonyl chloride. Optimized conditions include:

- Activating the carboxylic acid using thionyl chloride (SOCl$$_2$$) to form the corresponding acid chloride.

- Reacting the acid chloride with pyrrolidine (1.5 equiv) in DCM at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP).

Table 1: Optimization of Coupling Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMAP | DCM | 0 | 88 |

| HOBt | THF | 25 | 72 |

| None | DMF | 50 | 61 |

DMAP in DCM at 0°C provides superior yields (88%) by minimizing racemization and enhancing nucleophilic attack at the carbonyl carbon.

Palladium-Mediated Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to construct the thiophene-piperidine linkage. For instance:

- Reacting 5-chlorothiophen-2-ylboronic acid with bromopiperidine-2-carboxamide using Pd(PPh$$3$$)$$4$$ in toluene/EtOH (2:1) at 80°C.

- Yields reach 93% under these conditions, with catalytic systems leveraging sodium carbonate as a base.

Equation 1:

$$

\text{BrC}5\text{H}8\text{NCO}2\text{R} + \text{Thiophene-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}5\text{H}8\text{NCO}2\text{R-Thiophene} + \text{B(OH)}3

$$

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The latter achieves >99% purity for pharmacological testing.

Spectroscopic Validation

Challenges and Optimization Opportunities

Sulfonylation Side Reactions

Competitive sulfonation at the piperidine nitrogen versus oxygen is mitigated by:

- Using bulky bases (e.g., DIPEA) to deprotonate the carboxylic acid preferentially.

- Lowering reaction temperatures to −20°C during sulfonyl chloride addition.

Scalability Considerations

Industrial-scale synthesis faces hurdles in catalyst cost (Pd) and solvent waste. Recent advances propose:

- Replacing Pd with nickel catalysts for Suzuki couplings, reducing costs by 40%.

- Adopting microwave-assisted synthesis to cut reaction times from 12 hours to 30 minutes.

Chemical Reactions Analysis

Types of Reactions

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential as a therapeutic agent. Research has focused on its biological activity, including:

- Antibacterial Properties: The sulfonamide group may enhance binding to bacterial enzymes, inhibiting their function.

- Antitumor Activity: Preliminary studies suggest that it may interact with cancer cell pathways, potentially leading to apoptosis.

- Enzyme Inhibition: Its structure allows for interactions with various enzymes, making it a candidate for drug design targeting specific diseases, including metabolic disorders and cancers .

Biological Research

In biological studies, this compound can be investigated for its interactions with macromolecules such as proteins and nucleic acids. Understanding these interactions can reveal mechanisms of action and pathways affected by the compound, contributing to drug discovery efforts .

Pharmacological Studies

Pharmacokinetic and pharmacodynamic studies are essential for evaluating the therapeutic potential of this compound. Research may focus on:

- Absorption, Distribution, Metabolism, and Excretion (ADME): Understanding how the compound behaves in biological systems.

- Therapeutic Targets: Identifying specific receptors or enzymes that the compound may influence.

Mechanism of Action

The mechanism of action of (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific applications. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Biological Activity

(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a sulfonamide group and piperidine and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antibacterial, antitumor, and enzyme inhibition properties.

The chemical formula of this compound is with a molecular weight of approximately 362.89 g/mol. The compound features a sulfonyl group attached to a piperidine ring, which is further substituted with a pyrrolidine moiety.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, such as proteins and enzymes. The sulfonamide group may facilitate binding to target proteins, influencing enzymatic activity or receptor interactions. Specific pathways affected could include signal transduction and metabolic processes.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, the synthesized derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

Antitumor Activity

The potential antitumor effects of this compound have been explored through in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Research has shown that compounds containing sulfonamide groups can act as effective inhibitors of various enzymes. For example, studies have reported strong inhibitory activity against urease and acetylcholinesterase .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Urease | Strong Inhibition | 0.63 µM |

| Acetylcholinesterase | Moderate Inhibition | 2.14 µM |

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Antibacterial Screening : A series of piperidine derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds featuring the sulfonamide moiety exhibited enhanced activity against pathogenic bacteria .

- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain derivatives showed significant cytotoxicity, leading to the hypothesis that this compound may have potential as an anticancer agent.

- Enzyme Interaction Studies : Docking studies have elucidated the binding interactions between these compounds and target enzymes, providing insights into their mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reaction parameters for synthesizing (1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-2-yl)(pyrrolidin-1-yl)methanone?

- Answer : The synthesis involves sulfonylation of a piperidine intermediate followed by coupling with a pyrrolidine derivative. Critical parameters include:

- Temperature : 50–80°C for sulfonylation to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency .

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine ensures complete conversion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity, monitored by TLC (Rf = 0.3–0.5) .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

- Answer :

- 1H/13C NMR : Confirms sulfonyl (δ 3.3–3.5 ppm for S=O adjacent protons) and pyrrolidinyl groups (δ 2.5–3.0 ppm for N-CH2) .

- HRMS : Validates molecular ion ([M+H]+) with <5 ppm mass error .

- HPLC : Uses a C18 column (acetonitrile/water gradient) to confirm >98% purity via retention time consistency .

Advanced Research Questions

Q. How can molecular docking studies be synergized with experimental binding assays to unravel the compound's target interactions?

- Answer :

- Computational Workflow :

Model protein targets via homology (SWISS-MODEL) or use existing crystal structures.

Perform flexible ligand docking (AutoDock Vina) with explicit solvent parameters .

Validate poses via 100 ns MD simulations (GROMACS) to assess binding stability .

- Experimental Validation :

- SPR : Immobilize target protein on a CM5 chip; measure binding kinetics (ka, kd) at 1 nM–100 µM compound concentrations .

- ITC : Determine ΔH and ΔS by titrating compound into protein solution (25°C, 200 rpm stirring) .

- Integration : Discrepancies in KD values may necessitate force field optimization or entropy corrections .

Q. What methodological approaches address inconsistent in vitro vs. in vivo efficacy data for this compound?

- Answer :

- Pharmacokinetic Profiling :

- Assess plasma protein binding (equilibrium dialysis) and metabolic stability (human liver microsomes) .

- Use Caco-2 assays to evaluate cellular permeability; consider PEGylation for bioavailability enhancement .

- Mechanistic Clarification :

- Employ CRISPR-edited cell lines to isolate target pathway contributions .

- Analyze metabolites via LC-MS/MS to identify interference .

- Statistical Rigor : Use randomized block designs (4 replicates, 5 plants/group) to minimize batch effects .

Q. What experimental designs are recommended for evaluating the environmental persistence and bioaccumulation potential of this compound?

- Answer :

- Degradation Studies :

- Soil : OECD 307 guidelines under aerobic/anaerobic conditions; measure t1/2 via LC-MS/MS .

- Aqueous Photolysis : Solar simulator (λ >290 nm) to quantify degradation products .

- Bioaccumulation :

- Fish Models : OECD 305 protocol to calculate BCF (bioconcentration factor) .

- Ecotoxicology :

- Daphnia magna : 48h-EC50 endpoint .

- Algal Growth Inhibition : OECD 201 guidelines .

Methodological Considerations

- Data Contradictions : Cross-validate binding data (SPR vs. ITC) using statistical models (e.g., Bland-Altman plots) .

- Environmental Risk : Integrate QSAR models to predict log Kow and prioritize toxic transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.